molecular formula C6H11KOS2 B7783138 potassium;pentoxymethanedithioate

potassium;pentoxymethanedithioate

Cat. No.: B7783138
M. Wt: 202.4 g/mol
InChI Key: YIBBMDDEXKBIAM-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;pentoxymethanedithioate” is commonly known as D-Glucose. D-Glucose is a simple sugar and an important carbohydrate in biology. It is a primary source of energy for living organisms and is a key player in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucose can be synthesized through several methods, including the hydrolysis of starch. The hydrolysis process involves breaking down starch into simpler sugars using acids or enzymes. The reaction conditions typically involve heating the starch in the presence of hydrochloric acid or using enzymes like amylase at specific temperatures and pH levels.

Industrial Production Methods

Industrially, D-Glucose is produced from corn starch through a process called enzymatic hydrolysis. This method involves the use of enzymes such as alpha-amylase and glucoamylase to convert corn starch into glucose. The process is carried out in large reactors under controlled conditions of temperature and pH to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

D-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: D-Glucose can be oxidized to form gluconic acid using oxidizing agents like bromine water or nitric acid.

    Reduction: Reduction of D-Glucose can produce sorbitol, a sugar alcohol, using reducing agents such as sodium borohydride.

    Substitution: D-Glucose can undergo substitution reactions to form derivatives like glucose pentaacetate when reacted with acetic anhydride in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Bromine water, nitric acid.

    Reduction: Sodium borohydride.

    Substitution: Acetic anhydride, catalysts like sulfuric acid.

Major Products Formed

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Substitution: Glucose pentaacetate.

Scientific Research Applications

D-Glucose has a wide range of applications in scientific research, including:

    Chemistry: Used as a standard for calibrating instruments and in various chemical reactions as a starting material.

    Biology: Essential for studying cellular respiration and metabolic pathways. It is also used in culture media for growing microorganisms.

    Medicine: Used in intravenous solutions to provide energy to patients. It is also a key component in oral rehydration solutions.

    Industry: Employed in the food industry as a sweetener and in the production of bioethanol through fermentation processes.

Mechanism of Action

D-Glucose exerts its effects primarily through its role in cellular metabolism. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate adenosine triphosphate (ATP). ATP is the primary energy currency of the cell, driving various biochemical processes. D-Glucose also participates in the pentose phosphate pathway, which generates reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate (NADPH) and ribose-5-phosphate for nucleotide synthesis.

Comparison with Similar Compounds

Similar Compounds

    D-Fructose: Another simple sugar that is a structural isomer of D-Glucose.

    D-Galactose: A monosaccharide similar to D-Glucose but with a different arrangement of hydroxyl groups.

    Mannose: A sugar that is an epimer of glucose, differing in the configuration around one carbon atom.

Uniqueness

D-Glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike D-Fructose and D-Galactose, D-Glucose is directly utilized in glycolysis, making it a more immediate source of energy for cells. Its ability to participate in multiple metabolic pathways also sets it apart from other similar sugars.

Properties

IUPAC Name

potassium;pentoxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBBMDDEXKBIAM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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